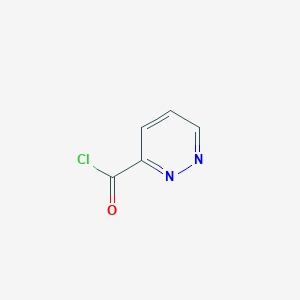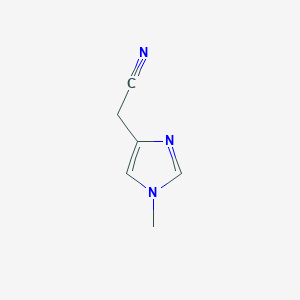
4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Trifluoromethylarylation of Alkenes
This compound is used in the trifluoromethylarylation of alkenes, a process that introduces an aromatic and an aliphatic motif into alkenes . The presence of the trifluoromethyl group in the molecule enhances the reactivity and selectivity of this transformation, making it a valuable tool in organic synthesis.
OLED Material Development
The trifluoromethyl group’s strong electron-withdrawing effect is beneficial in the development of OLED materials. It increases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), enabling a blue shift in photoluminescent emission, which is crucial for creating efficient blue OLEDs .
Orientations Futures
Mécanisme D'action
Target of Action
Anilines, which are nitrogen-containing compounds, are known to be widespread and useful chemical species .
Mode of Action
The compound’s mode of action involves the trifluoromethylarylation of alkenes using anilines . The key role of hexafluoroisopropanol (HFIP) as a unique solvent is revealed in an in-depth mechanistic study . It establishes a hydrogen bonding network with aniline and trifluoromethyl reagent, which is responsible for the altered reactivity and exquisite selectivity .
Biochemical Pathways
The compound is involved in the trifluoromethylation of carbon-centered radical intermediates , which suggests it may play a role in radical chemistry.
Result of Action
The compound’s involvement in the trifluoromethylation of carbon-centered radical intermediates suggests it may have significant effects on radical chemistry.
Action Environment
The action environment of 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline is influenced by the presence of hexafluoroisopropanol (HFIP), which acts as a unique solvent . HFIP establishes a hydrogen bonding network with aniline and trifluoromethyl reagent, altering the compound’s reactivity and selectivity . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of specific solvents and other environmental factors.
Propriétés
IUPAC Name |
4-(4-methylphenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-2-4-10(5-3-9)19-11-6-7-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOPSTJCAIMQLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B1319179.png)







![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)




